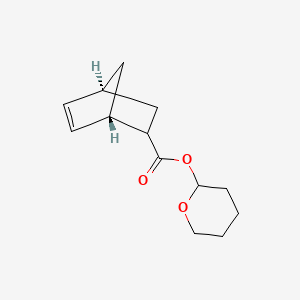
2-Tetrahydropyranyl-5-norbornen-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrahydropyranyl-5-norbornen-2-carboxylate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a derivative of norbornene, a bicyclic hydrocarbon, and tetrahydropyran, a six-membered ether ring
Preparation Methods
The synthesis of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydropyran-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
2-Tetrahydropyranyl-5-norbornen-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the tetrahydropyranyl group.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Tetrahydropyranyl-5-norbornen-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can serve as a protecting group for carboxylic acids in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into its potential as a prodrug or drug delivery agent is ongoing, given its ability to undergo controlled hydrolysis.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins
Mechanism of Action
The mechanism of action of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate involves its hydrolysis to release the active components, 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol. The hydrolysis can be catalyzed by acids, bases, or enzymes, depending on the application. The released components can then participate in further chemical reactions or biological processes .
Comparison with Similar Compounds
Similar compounds to 2-Tetrahydropyranyl-5-norbornen-2-carboxylate include:
Ethyl 5-norbornene-2-carboxylate: An ester derivative with ethyl instead of tetrahydropyranyl, used in similar applications but with different reactivity and stability.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Another ester derivative with a methyl group, offering different solubility and hydrolysis rates.
5-Norbornene-2-carboxylic acid: The parent carboxylic acid, used as a precursor in the synthesis of various esters and other derivatives.
The uniqueness of this compound lies in its tetrahydropyranyl group, which provides specific steric and electronic properties, making it suitable for particular synthetic and industrial applications.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
oxan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h4-5,9-12H,1-3,6-8H2/t9-,10+,11?,12?/m0/s1 |
InChI Key |
MHUBFPQGHSPRRB-DMOGRIERSA-N |
Isomeric SMILES |
C1CCOC(C1)OC(=O)C2C[C@@H]3C[C@H]2C=C3 |
Canonical SMILES |
C1CCOC(C1)OC(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















